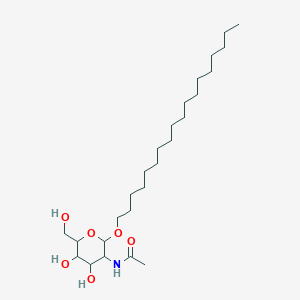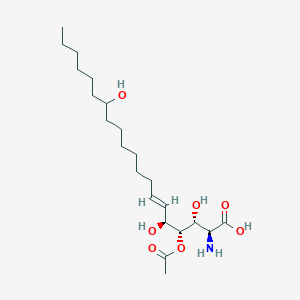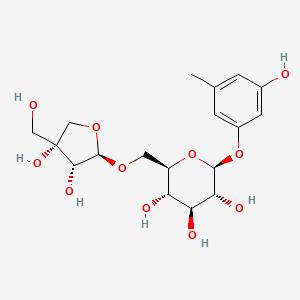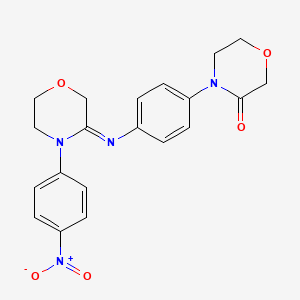
Octadecyl 2-(acetylamino)-2-deoxyhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: is a carbohydrate-based surfactant with the molecular formula C26H51NO6 and a molecular weight of 473.69 g/mol . This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a glucosamine derivative with an octadecyl alcohol. The reaction is often catalyzed by an acid or a base, depending on the specific conditions required . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product . The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study cell membrane interactions and as a component in the formulation of liposomes .
Industry: In industrial applications, it is used in the formulation of detergents and emulsifiers .
Mechanism of Action
The mechanism of action of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The hydrophobic octadecyl chain inserts into lipid bilayers, while the hydrophilic glucopyranoside head interacts with aqueous environments . This amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
- Octyl-beta-D-glucopyranoside
- Dodecyl-beta-D-glucopyranoside
- Hexadecyl-beta-D-glucopyranoside
Comparison: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its longer hydrophobic chain and the presence of an acetamido group, which enhances its interaction with biological membranes and proteins . This makes it more effective in applications requiring strong surfactant properties and stability .
Properties
Molecular Formula |
C26H51NO6 |
|---|---|
Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29) |
InChI Key |
MEUSNGMLZAMARN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B14110110.png)

![7-Chloro-6-methyl-1-[4-(methylsulfanyl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110123.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14110129.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14110135.png)


![methyl 4-chloro-2-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14110148.png)
![Methyl 2-[3-(4-chlorophenyl)-2-(2,4-dichlorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate](/img/structure/B14110155.png)
![3-[3-(3-Chlorophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14110163.png)
![4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B14110166.png)
![N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110181.png)

